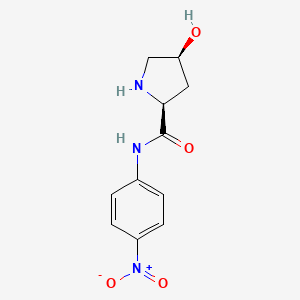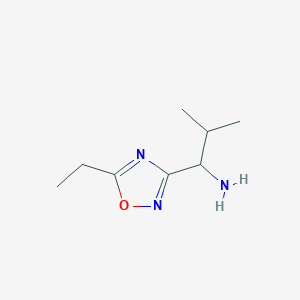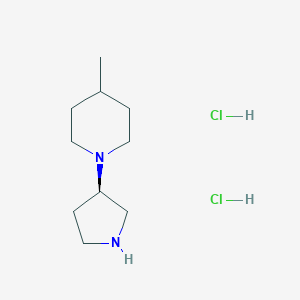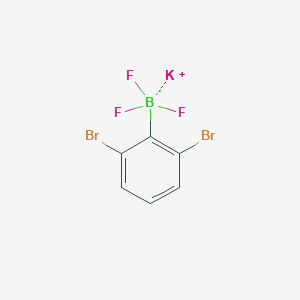![molecular formula C12H8BIO3 B12829569 (1-Iododibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B12829569.png)
(1-Iododibenzo[b,d]furan-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Iododibenzo[b,d]furan-4-yl)boronic acid is an organoboron compound that features both an iodine atom and a boronic acid group attached to a dibenzofuran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(1-Iododibenzo[b,d]furan-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the iodine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of functionalized dibenzofuran derivatives .
Wissenschaftliche Forschungsanwendungen
(1-Iododibenzo[b,d]furan-4-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving boron-containing compounds.
Industry: It can be used in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism by which (1-Iododibenzo[b,d]furan-4-yl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group can form stable complexes with transition metals, facilitating the transfer of organic groups in these reactions. The iodine atom can act as a leaving group, making the compound highly reactive in substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Bromodibenzo[b,d]furan-4-yl)boronic acid
- (1-Chlorodibenzo[b,d]furan-4-yl)boronic acid
- (1-Fluorodibenzo[b,d]furan-4-yl)boronic acid
Uniqueness
(1-Iododibenzo[b,d]furan-4-yl)boronic acid is unique due to the presence of both an iodine atom and a boronic acid group on the dibenzofuran core. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis. The iodine atom provides a good leaving group for substitution reactions, while the boronic acid group is essential for cross-coupling reactions .
Eigenschaften
Molekularformel |
C12H8BIO3 |
|---|---|
Molekulargewicht |
337.91 g/mol |
IUPAC-Name |
(1-iododibenzofuran-4-yl)boronic acid |
InChI |
InChI=1S/C12H8BIO3/c14-9-6-5-8(13(15)16)12-11(9)7-3-1-2-4-10(7)17-12/h1-6,15-16H |
InChI-Schlüssel |
OLTSYJWQHLUZTF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C(=C(C=C1)I)C3=CC=CC=C3O2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


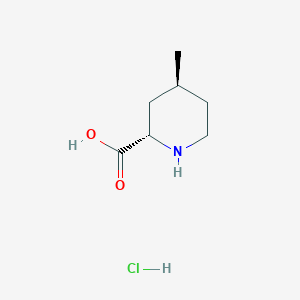
![2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12829487.png)
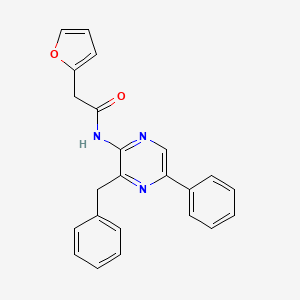
![2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12829508.png)
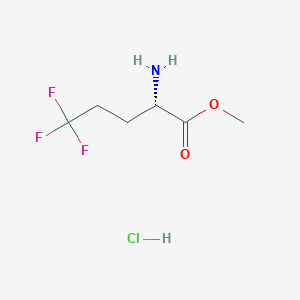
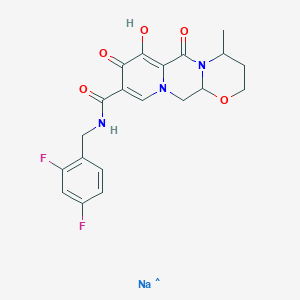

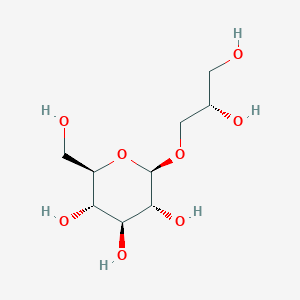
![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12829526.png)

